2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, has been explored in various studies. For instance, one study describes the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, which involves a mild base and sulfur powder, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reports the synthesis of a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile characterized by various spectroscopic methods . These studies highlight the versatility of thiophene derivatives in synthesizing a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral analysis . In one study, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These findings are crucial for understanding the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse biological activities. For example, N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles were prepared from their parent compounds and further cyclized to yield new heterocyclic ring systems . Additionally, the reactivity of certain sites within the molecule, such as C(7) in one of the synthesized compounds, was identified as a reactive site for nucleophilic attack . These reactions are significant for the development of novel compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are often determined through computational and experimental methods. For instance, the electronic properties and composition of a novel thiophene derivative were obtained using Time-Dependent Density Functional Theory (TDDFT), and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing insights into their stability and reactivity . Furthermore, the crystal structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions, which are important for the material's properties .
Scientific Research Applications
Synthesis of Complex Compounds
The compound has been utilized as a key intermediate in the synthesis of various complex compounds. For instance, it has been converted into 2-(pyrrol-1-yl) derivatives, which were then used as synthons in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, indicating its importance in the synthesis of heterocyclic compounds (El-Kashef et al., 2007).
Antimicrobial Applications
Derivatives of this compound have shown promise in antimicrobial applications. Novel Schiff bases synthesized using this compound have been screened for in vitro antimicrobial activity, with some derivatives demonstrating excellent activity compared to others (Puthran et al., 2019).
Structural and Electronic Studies
2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile has been a subject of interest in structural and electronic studies. Its derivatives have been analyzed for structural characterization, electrochemical, photophysical, and thermal properties, contributing to the understanding of its molecular structure and properties (Yildiz et al., 2017).
Potential Anti-tubercular Agent
The compound has also been investigated for its potential as an anti-tubercular agent. A study involved synthesizing and characterizing the compound, followed by theoretical calculations and molecular docking simulations to evaluate its antitubercular activities against specific Mycobacterium tuberculosis proteins. The results showed that the compound had greater binding affinities compared to a standard anti-tubercular drug, suggesting its potential as an anti-tubercular agent (Obu et al., 2021).
Future Directions
properties
IUPAC Name |
2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHBMJPBKKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile |
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